3-Methyl-4-(3-methylphenyl)azetidin-2-one
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Overview
Description
3-methyl-4-(3-methylphenyl)azetidin-2-one, a mixture of diastereomers, is a compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound features a methyl group and a 3-methylphenyl group attached to the azetidinone ring. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(3-methylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(3-methylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-methyl-4-(3-methylphenyl)azetidin-2-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-(3-methylphenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-(4-methylphenyl)azetidin-2-one
- 3-methyl-4-(2-methylphenyl)azetidin-2-one
- 3-ethyl-4-(3-methylphenyl)azetidin-2-one
Uniqueness
3-methyl-4-(3-methylphenyl)azetidin-2-one is unique due to its specific substitution pattern on the azetidinone ring. This pattern can influence the compound’s reactivity, stability, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
3-methyl-4-(3-methylphenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-4-3-5-9(6-7)10-8(2)11(13)12-10/h3-6,8,10H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXGGASGFQNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC1=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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